

BTK ligand 12 CAS number and molecular weight

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Compound of Interest

Compound Name: BTK ligand 12

Cat. No.: B15621655

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An In-depth Technical Guide to BTK Ligand 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BTK Ligand 12**, a crucial tool compound in the research of Bruton's tyrosine kinase (BTK) inhibitors and targeted protein degradation. This document details its chemical properties, its role in the context of PROTACs (Proteolysis Targeting Chimeras), the intricate BTK signaling pathway, and detailed experimental protocols for its study.

Core Data Presentation

Quantitative data for BTK Ligand 12 is summarized in the table below.

Parameter	Value	Reference
CAS Number	1791402-91-9	[1]
Molecular Weight	478.59 g/mol	[1]
Class	PROTAC Target Protein Ligand	[1]
Application	Active control for NRX-0492	[1]



Introduction to BTK and Targeted Protein Degradation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Its involvement in B-cell development, differentiation, and survival has made it a significant therapeutic target for B-cell malignancies and autoimmune diseases.

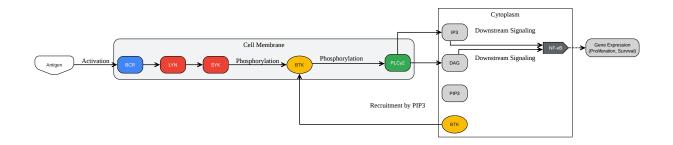
Targeted protein degradation using PROTACs has emerged as a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

BTK Ligand 12 serves as a critical control compound in the study of BTK-targeting PROTACs, such as NRX-0492. It represents the "hook" portion of the PROTAC, binding to BTK without inducing its degradation, thus allowing researchers to delineate the effects of target engagement from degradation.

BTK Signaling Pathway

The BTK signaling pathway is a cascade of events initiated by the B-cell receptor (BCR) upon antigen binding. This pathway is essential for B-cell activation, proliferation, and survival.





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BTK Signaling Pathway

Mechanism of Action: BTK PROTACs

BTK-targeting PROTACs, for which **BTK Ligand 12** is a control, work by inducing the degradation of the BTK protein. The PROTAC molecule forms a ternary complex with BTK and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the 26S proteasome.





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PROTAC-Mediated BTK Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments to study BTK ligands and degraders.

Synthesis of BTK Ligands

While a specific, publicly available synthesis protocol for **BTK Ligand 12** (CAS 1791402-91-9) is not available, a general scheme for the synthesis of similar pyrimidine-based BTK ligands can be conceptualized. The synthesis would likely involve a multi-step process, starting with commercially available pyrimidine and piperazine derivatives, followed by coupling reactions to introduce the acrylamide warhead and other necessary functional groups.



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References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays PubMed [pubmed.ncbi.nlm.nih.gov]
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